molecular formula C12H10O5S2 B1280428 Benzenesulfonic Anhydride CAS No. 512-35-6

Benzenesulfonic Anhydride

Cat. No. B1280428
CAS RN: 512-35-6
M. Wt: 298.3 g/mol
InChI Key: MLWPJXZKQOPTKZ-UHFFFAOYSA-N
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Description

Benzenesulfonic Anhydride (C₁₂H₁₀O₅S₂) is a chemical compound with the molecular formula C₁₂H₁₀O₅S₂. It is also known by other names, including benzenesulfonyl benzenesulfonate and benzenesulfonyl anhydride. The compound is characterized by its sulfonyl functional groups and aromatic ring structure. Benzenesulfonic anhydride is a versatile reagent used in various chemical processes .


Synthesis Analysis

The synthesis of benzenesulfonic anhydride involves the dehydration of benzenesulfonic acid. Phosphorus pentoxide (P₂O₅) is commonly employed as a dehydrating agent in this reaction. The resulting anhydride is a white crystalline solid with a melting point between 65°C and 80°C. Recrystallization from diethyl ether can yield a higher melting point of 88°C to 91°C .


Molecular Structure Analysis

Benzenesulfonic anhydride consists of two benzenesulfonyl groups connected by an oxygen atom. Its chemical formula is (C₆H₅SO₂)₂O. The compound exhibits planar geometry due to the resonance stabilization of the aromatic ring system. The sulfonyl groups confer reactivity and play a crucial role in various chemical reactions .

Scientific Research Applications

Inhibitor of Human Neutrophil Elastase (hNE)

Benzenesulfonic acid derivatives, which can be synthesized from Benzenesulfonic Anhydride, have been evaluated as competitive inhibitors of Human Neutrophil Elastase (hNE). This enzyme plays a crucial role in Acute Respiratory Distress Syndrome (ARDS). The compound 4f, derived from benzenesulfonic acid, shows moderate inhibitory activity against hNE .

Production of Phenol

Benzenesulfonic acid, which can be produced from Benzenesulfonic Anhydride, is used to produce phenol. This is achieved by fusing it with sodium hydroxide or hydrolyzing one of its salts, usually sodium .

Surfactant Production

Benzenesulfonic acid is also used in the production of surfactants. Its metal or amine salts are particularly useful in this application .

Counterion for Cationic Pharmaceuticals

In the pharmaceutical industry, benzenesulfonic acid is used as a counterion for cationic pharmaceuticals .

Mechanism of Action

Target of Action

Benzenesulfonic anhydride primarily targets the Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the body’s immune response. It is secreted by neutrophils to destroy pathogens and regulate inflammation .

Mode of Action

Benzenesulfonic anhydride interacts with its target, hNE, through a process known as sulfonation . This involves the addition of a sulfonic acid group (-SO3H) to the benzene ring . The sulfur in sulfur trioxide is electrophilic because the oxygens pull electrons away from it due to their high electronegativity . The benzene reacts with the sulfur of sulfur trioxide to form a sigma complex. A subsequent proton transfer occurs to produce benzenesulfonic acid .

Biochemical Pathways

The sulfonation of benzene is a reversible reaction . Sulfur trioxide readily reacts with water to produce sulfuric acid and heat. Therefore, by adding heat to benzenesulfonic acid in diluted aqueous sulfuric acid, the reaction is reversed . This reversibility creates an opportunity to prepare deuterated benzene .

Pharmacokinetics

It’s known that the compound’s interaction with its target, hne, can be influenced by the concentration of the compound, the presence of other molecules, and the environmental conditions .

Result of Action

The result of the action of Benzenesulfonic anhydride is the formation of benzenesulfonic acid . This compound has been shown to have inhibitory activity against hNE, with compound 4f showing moderate inhibitory activity (IC 50 = 35.2 μM) against hNE .

Action Environment

The action of Benzenesulfonic anhydride can be influenced by environmental factors. For instance, the sulfonation reaction is reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride . The presence of other molecules, such as water or other solvents, can also influence the reaction .

properties

IUPAC Name

benzenesulfonyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5S2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWPJXZKQOPTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462781
Record name Benzenesulfonic Anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic Anhydride

CAS RN

512-35-6
Record name Benzenesulfonic anhydride
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Record name Benzenesulfonic Anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonic Anhydride
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Record name BENZENESULFONIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Benzenesulfonic Anhydride facilitate amide bond formation, and what are the advantages of using it over other coupling agents?

A1: Benzenesulfonic Anhydride acts as a dehydrating agent in amide synthesis. [] The mechanism involves the reaction of a carboxylic acid with BSA in the presence of a base like 4-(Dimethylamino)pyridine (DMAP). This forms a reactive acylbenzenesulfonate intermediate, which subsequently reacts with an amine to yield the desired amide.

  • High Efficiency: BSA often provides higher yields compared to traditional methods, particularly for sterically hindered or less reactive substrates. []
  • Broad Substrate Scope: BSA displays compatibility with a wide variety of carboxylic acids and amines, increasing its synthetic utility. []

Q2: What are the key findings related to the decomposition of Benzenesulfonic Anhydride?

A2: Research has revealed two primary decomposition pathways for BSA:

  • Thermolysis: Heating BSA in toluene leads to the formation of benzenesulfonic anhydride, S-phenyl benzenethiosulfonate, and smaller amounts of diphenyl disulfide. Interestingly, a rearrangement product, 3,6-diphenyl-1,2-bis(phenylsulfonyl)-1,2-dihydro-1,2,4,5-tetrazine, along with 3,6-diphenyl-1,2,4,5-tetrazine, are also observed. []
  • Acid-Catalyzed Decomposition: Treating BSA with concentrated sulfuric acid results in the formation of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine in good yield. []

Q3: How does the solvent environment affect the reactivity of Benzenesulfonic Anhydride?

A3: The solvolysis rate of Benzenesulfonic Anhydride varies significantly depending on the solvent used. [] Studies using the extended Grunwald–Winstein equation, incorporating both solvent nucleophilicity (NT) and ionizing power (YOTs) values, have been conducted to understand these solvent effects.

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